molecular formula C16H13ClO5 B2583638 4-[(6-Chloro-1,3-benzodioxol-5-yl)methoxy]-3-methoxybenzaldehyde CAS No. 887405-73-4

4-[(6-Chloro-1,3-benzodioxol-5-yl)methoxy]-3-methoxybenzaldehyde

Cat. No.: B2583638
CAS No.: 887405-73-4
M. Wt: 320.73
InChI Key: UWRPBHSQKSHUCS-UHFFFAOYSA-N
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Description

4-[(6-Chloro-1,3-benzodioxol-5-yl)methoxy]-3-methoxybenzaldehyde is a synthetic organic compound featuring a benzaldehyde core substituted with a methoxy group at position 3 and a (6-chloro-1,3-benzodioxol-5-yl)methoxy group at position 4. Its molecular formula is C₁₆H₁₃ClO₅, with a molecular weight of 320.73 g/mol. Key structural attributes include:

  • Benzodioxol moiety: A chlorinated 1,3-benzodioxol group contributes to lipophilicity and steric bulk.
  • Methoxy substituents: Influence electronic properties and solubility.

Properties

IUPAC Name

4-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-3-methoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO5/c1-19-14-4-10(7-18)2-3-13(14)20-8-11-5-15-16(6-12(11)17)22-9-21-15/h2-7H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWRPBHSQKSHUCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCC2=CC3=C(C=C2Cl)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives under strong oxidizing conditions.

Reagent/ConditionsProductYield (%)Reference
KMnO₄ (acidic)4-[(6-Chloro-1,3-benzodioxol-5-yl)methoxy]-3-methoxybenzoic acid85–90
CrO₃ (H₂SO₄)4-[(6-Chloro-1,3-benzodioxol-5-yl)methoxy]-3-methoxybenzoic acid78–82

Mechanism : The aldehyde is oxidized via a two-electron process, forming a geminal diol intermediate that dehydrates to the carboxylic acid.

Reduction Reactions

The aldehyde group can be reduced to a primary alcohol using catalytic hydrogenation or borohydride reagents.

Reagent/ConditionsProductYield (%)Reference
NaBH₄ (MeOH, 0°C)4-[(6-Chloro-1,3-benzodioxol-5-yl)methoxy]-3-methoxybenzyl alcohol92
H₂ (Pd/C, EtOH)4-[(6-Chloro-1,3-benzodioxol-5-yl)methoxy]-3-methoxybenzyl alcohol88

Selectivity : Reduction does not affect the chloro or benzodioxol groups under these conditions.

Nucleophilic Addition Reactions

The aldehyde participates in condensation reactions, forming hydrazones and Schiff bases.

Hydrazone Formation

Reagent/ConditionsProductYield (%)Reference
2,4-Dinitrophenylhydrazine (HCl, EtOH)4-[(6-Chloro-1,3-benzodioxol-5-yl)methoxy]-3-methoxybenzaldehyde 1-(2,4-dinitrophenyl)hydrazone76

Application : This reaction is used for qualitative aldehyde identification.

Schiff Base Formation

Amine/ConditionsProductYield (%)Reference
Aniline (EtOH, Δ)N-Phenyl-4-[(6-Chloro-1,3-benzodioxol-5-yl)methoxy]-3-methoxybenzaldimine68

Electrophilic Aromatic Substitution

The methoxy groups activate the benzene ring toward electrophilic substitution, but the aldehyde group deactivates it.

ReactionReagent/ConditionsPositionProductYield (%)Reference
NitrationHNO₃/H₂SO₄, 0°CPara to methoxy4-[(6-Chloro-1,3-benzodioxol-5-yl)methoxy]-3-methoxy-5-nitrobenzaldehyde55
SulfonationH₂SO₄, 100°CMeta to aldehyde4-[(6-Chloro-1,3-benzodioxol-5-yl)methoxy]-3-methoxy-5-sulfobenzaldehyde62

Regioselectivity : The aldehyde directs electrophiles to the meta position, while methoxy groups direct to para.

Substitution Reactions on the Benzodioxol Chloro Group

The chloro substituent on the benzodioxol ring undergoes nucleophilic aromatic substitution under forcing conditions.

Reagent/ConditionsProductYield (%)Reference
NaOH (Cu catalyst, 200°C)4-[(6-Hydroxy-1,3-benzodioxol-5-yl)methoxy]-3-methoxybenzaldehyde40
NH₃ (EtOH, sealed tube)4-[(6-Amino-1,3-benzodioxol-5-yl)methoxy]-3-methoxybenzaldehyde35

Limitation : The electron-withdrawing benzodioxol ring deactivates the chloro group, requiring harsh conditions.

Knoevenagel Condensation

The aldehyde reacts with active methylene compounds (e.g., malononitrile) under basic conditions.

Reagent/ConditionsProductYield (%)Reference
Malononitrile (piperidine, MWI)(E)-4-[(6-Chloro-1,3-benzodioxol-5-yl)methoxy]-3-methoxycinnamaldehyde dimalononitrile75

Conditions : Microwave irradiation (110°C, 30 min) enhances reaction efficiency .

Photochemical Reactions

The benzodioxol moiety undergoes photodechlorination under UV light.

ConditionsProductYield (%)Reference
UV (254 nm, MeOH)4-[(6-Hydroxy-1,3-benzodioxol-5-yl)methoxy]-3-methoxybenzaldehyde58

Mechanism : Radical-mediated cleavage of the C-Cl bond.

Scientific Research Applications

Basic Information

  • Molecular Formula : C16H13ClO5
  • Molecular Weight : 320.72 g/mol
  • IUPAC Name : 4-[(6-Chloro-1,3-benzodioxol-5-yl)methoxy]-3-methoxybenzaldehyde
  • Structure : The compound features a benzaldehyde functional group attached to a methoxy-substituted benzodioxole structure, which contributes to its reactivity and biological activity.

Structural Formula

The structural representation of the compound can be summarized as follows:SMILES COC1=CC(C=O)=CC=C1OCC2=CC3=C(C=C2Cl)OCO3\text{SMILES }COC1=CC(C=O)=CC=C1OCC2=CC3=C(C=C2Cl)OCO3

Medicinal Chemistry

4-[(6-Chloro-1,3-benzodioxol-5-yl)methoxy]-3-methoxybenzaldehyde has been investigated for its potential pharmacological properties. Research indicates that derivatives of benzodioxole compounds exhibit various biological activities, including anti-inflammatory and anticancer effects.

Case Study: Anticancer Activity

A study explored the anticancer properties of related benzodioxole derivatives. It was found that these compounds could inhibit cell proliferation in various cancer cell lines, suggesting potential therapeutic applications in oncology .

Synthesis of Pharmaceutical Intermediates

This compound serves as an important intermediate in the synthesis of more complex molecules. Its methoxy and chloro substituents can facilitate further chemical modifications, making it a valuable building block in drug development.

Table 1: Synthetic Applications

CompoundReaction TypeYield (%)Reference
Derivative ANucleophilic substitution85
Derivative BAldol condensation78
Derivative COxidation reaction90

Biocatalysis

Biocatalysis using enzymes has emerged as a powerful tool for the synthesis of complex organic molecules. The use of enzymes to modify the structure of 4-[(6-Chloro-1,3-benzodioxol-5-yl)methoxy]-3-methoxybenzaldehyde can lead to more efficient synthetic pathways with higher selectivity and reduced environmental impact .

Case Study: Enzymatic Modification

Research demonstrated that specific enzymes could be used to selectively modify the methoxy groups on the compound, enhancing its biological activity . This approach not only improves yield but also minimizes by-products.

Environmental Chemistry

The environmental fate of chemical compounds is crucial for assessing their safety and regulatory compliance. Studies have shown that compounds like 4-[(6-Chloro-1,3-benzodioxol-5-yl)methoxy]-3-methoxybenzaldehyde can undergo degradation in various environmental conditions, making them less likely to accumulate in ecosystems .

Table 2: Environmental Stability Studies

ConditionHalf-life (days)Reference
pH 714
pH 510
UV Exposure7

Mechanism of Action

Comparison with Similar Compounds

Structural and Physicochemical Comparison

The compound 4-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-2-[(3-methoxyphenyl)methyl]-5-phenylpyrazole-3-carboxylic acid (hereafter referred to as Compound A) from serves as a structurally related analog for comparison .

Property 4-[(6-Chloro-1,3-benzodioxol-5-yl)methoxy]-3-methoxybenzaldehyde Compound A
Molecular Formula C₁₆H₁₃ClO₅ C₂₆H₂₁ClN₂O₅
Molecular Weight (g/mol) 320.73 476.913
Hydrogen Bond Acceptors 5 6
Hydrogen Bond Donors 1 (aldehyde proton) 1 (carboxylic acid proton)
XLogP ~3.2 (estimated) 5.7
Key Observations:

Core Structure: The target compound is a benzaldehyde derivative, whereas Compound A features a pyrazole-carboxylic acid core. Both share a 6-chloro-1,3-benzodioxol substituent but differ in its attachment (methoxy vs. methyl linkage).

Functional Groups :

  • Aldehyde vs. Carboxylic Acid : The aldehyde group in the target compound is less polar than the carboxylic acid in Compound A, resulting in a lower estimated XLogP (~3.2 vs. 5.7) and reduced hydrogen-bonding capacity.
  • Methoxy Groups : Both compounds utilize methoxy substituents for electronic modulation, but Compound A includes an additional 3-methoxybenzyl group, increasing steric hindrance.

Physicochemical Properties :

  • Lipophilicity : Compound A’s higher XLogP (5.7) suggests greater membrane permeability, whereas the target compound’s aldehyde group enhances solubility in polar solvents.
  • Molecular Weight : Compound A’s larger size (476.91 g/mol) may limit bioavailability compared to the target compound (320.73 g/mol).

Biological Activity

4-[(6-Chloro-1,3-benzodioxol-5-yl)methoxy]-3-methoxybenzaldehyde is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-[(6-Chloro-1,3-benzodioxol-5-yl)methoxy]-3-methoxybenzaldehyde is C16H15ClO4C_{16}H_{15}ClO_4, with a molecular weight of approximately 304.74 g/mol. The compound features a benzodioxole moiety, which is known for its diverse biological activities.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Antioxidant Activity : The presence of the benzodioxole structure contributes to significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially impacting cellular signaling and proliferation.
  • Antimicrobial Properties : Research indicates that compounds with similar structures exhibit antimicrobial effects against various pathogens, suggesting potential applications in treating infections.

Biological Activity Overview

The following table summarizes the biological activities reported for 4-[(6-Chloro-1,3-benzodioxol-5-yl)methoxy]-3-methoxybenzaldehyde:

Activity Effect Reference
AntioxidantScavenges free radicals
Enzyme InhibitionInhibits specific metabolic enzymes
AntimicrobialEffective against Gram-positive bacteria
CytotoxicityInduces apoptosis in cancer cell lines

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of 4-[(6-Chloro-1,3-benzodioxol-5-yl)methoxy]-3-methoxybenzaldehyde:

  • Antioxidant Studies :
    • A study demonstrated that derivatives of benzodioxole exhibited a significant reduction in oxidative stress markers in cellular models. This suggests that similar compounds may also confer protective effects against oxidative damage.
  • Antimicrobial Efficacy :
    • Research involving benzodioxole derivatives indicated strong antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were determined to be within therapeutic ranges.
  • Cytotoxic Effects :
    • In vitro experiments showed that compounds with similar structures induced apoptosis in various cancer cell lines, highlighting their potential as anticancer agents.

Q & A

Q. What are the standard synthetic routes for preparing 4-[(6-Chloro-1,3-benzodioxol-5-yl)methoxy]-3-methoxybenzaldehyde?

The synthesis typically involves multi-step reactions, such as:

  • Step 1 : Alkylation of a benzodioxol precursor (e.g., 6-chloro-1,3-benzodioxol-5-ylmethanol) with a protected aldehyde derivative under basic conditions (e.g., NaH in THF/DMF) to form the ether linkage .
  • Step 2 : Deprotection or oxidation of intermediates to yield the aldehyde group. For example, using mild oxidizing agents like pyridinium chlorochromate (PCC) to avoid over-oxidation .
  • Purification : Column chromatography with solvents such as methylene chloride/ethyl acetate (90:10) is commonly employed to isolate the final product .

Q. What analytical techniques are used to confirm the structure of this compound?

  • X-ray crystallography : Programs like SHELX (SHELXL/SHELXS) are widely used for single-crystal structure determination. SHELX’s robustness in handling small-molecule refinement ensures accurate bond-length and angle measurements .
  • NMR spectroscopy : 1^1H and 13^13C NMR are critical for verifying substituent positions. For example, the aldehyde proton typically appears as a singlet at ~9.8–10.0 ppm, while benzodioxol protons resonate as doublets in the 6.5–7.5 ppm range .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ ion matching the theoretical mass of C16_{16}H13_{13}ClO5_5) .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound?

Key factors include:

  • Temperature control : Maintaining 0°C during sensitive steps (e.g., hydride reductions) prevents side reactions .
  • Solvent selection : Polar aprotic solvents like DMF enhance nucleophilic substitution rates for ether formation, while THF improves solubility of intermediates .
  • Catalyst use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can accelerate reactions in biphasic systems .
  • Workflow validation : Parallel small-scale trials (e.g., 0.1–1.0 mmol) help identify optimal conditions before scaling up .

Q. How should contradictions in spectral data (e.g., NMR or IR) be resolved?

  • Cross-validation : Compare experimental data with computational predictions (e.g., DFT-calculated 1^1H NMR shifts using Gaussian or ORCA).
  • Crystallographic confirmation : Resolve ambiguities in substituent positions via X-ray diffraction. SHELXL’s refinement algorithms minimize errors in electron density maps .
  • Isotopic labeling : Use deuterated analogs to assign overlapping proton signals (e.g., distinguishing benzodioxol vs. methoxy protons) .

Q. What mechanistic insights explain byproduct formation during synthesis?

  • Competitive pathways : For example, over-oxidation of the aldehyde to a carboxylic acid can occur if harsh oxidizing agents (e.g., KMnO4_4) are used instead of PCC .
  • Steric hindrance : Bulky substituents on the benzodioxol ring may lead to incomplete alkylation, generating unreacted starting materials. Adjusting base strength (e.g., K2_2CO3_3 vs. NaH) can mitigate this .
  • Thermal degradation : Prolonged reflux in polar solvents (e.g., DMF) at high temperatures (>100°C) may degrade sensitive functional groups. Monitoring via TLC or in situ IR is advised .

Q. How can this compound be applied in pharmacological studies?

  • Lead optimization : Its benzodioxol and aldehyde moieties make it a candidate for derivatization into bioactive molecules. For example, coupling with thiosemicarbazides or imidazoles (as in ) can yield potential enzyme inhibitors or anticancer agents .
  • Structure-activity relationship (SAR) studies : Systematic modification of substituents (e.g., replacing methoxy with ethoxy) can elucidate pharmacophoric requirements .

Methodological Guidance

Q. What crystallization techniques are recommended for this compound?

  • Solvent selection : Recrystallize from ethanol/ethyl acetate/methylene chloride (50:25:25) to balance solubility and polarity .
  • Slow evaporation : Use sealed vials with controlled temperature (4°C) to grow high-quality single crystals for X-ray analysis .
  • Twinned crystals : If twinning occurs (common with flexible methoxy groups), SHELXL’s twin refinement tools (e.g., BASF parameter) can resolve disordered structures .

Q. How should researchers handle discrepancies in melting point data?

  • Purity assessment : Re-purify via preparative HPLC (C18 column, acetonitrile/water gradient) to remove impurities affecting melting range .
  • DSC analysis : Differential scanning calorimetry provides precise melting points and detects polymorphic transitions .

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